molecular formula C5H3F9 B3039944 Nonafluoropentane CAS No. 141993-31-9

Nonafluoropentane

Cat. No. B3039944
CAS RN: 141993-31-9
M. Wt: 234.06 g/mol
InChI Key: ODOQEDLJVNKDMU-UHFFFAOYSA-N
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Description

Nonafluoropentane is a substance used in laboratory chemicals and for the manufacture of substances. It is also used in scientific research and development . Its molecular formula is C5H3F9 .


Synthesis Analysis

While specific synthesis methods for Nonafluoropentane were not found in the search results, it is mentioned as a biochemical for proteomics research . Another related compound, 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol, is also mentioned in the context of proteomics research .


Molecular Structure Analysis

The molecular formula of Nonafluoropentane is C5H3F9 . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Nonafluoropentane molecule .

Scientific Research Applications

Photocatalytic Decomposition

Nonafluoropentanoic acid (NFPA), a perfluorinated acid related to nonafluoropentane, has been studied for its decomposition properties using a water-soluble tungstic heteropolyacid photocatalyst, H3PW12O40. This reaction, which occurs in water under UV-Vis irradiation and in the presence of oxygen, results in the formation of F- ions and CO2 without producing environmentally undesirable species like CF4 and CF3H. The process also produces heptafluorobutyric acid (HFBA), indicating a mechanism involving precomplexation and subsequent redox reactions (Hori et al., 2004).

Synthesis of α-Diazo Carbonyl Compounds

Nonafluorobutanesulfonyl azide, closely related to nonafluoropentane, has been recognized for its role in the efficient synthesis of α-diazo carbonyl compounds. This reagent offers several advantages such as shelf-stability, cost-effectiveness, and high efficiency under mild conditions. The diazo products can be isolated in pure form after simple aqueous extraction, making nonafluorobutanesulfonyl azide a valuable alternative in synthetic chemistry (Chiara & Suárez, 2011).

Thermophysical Properties for Engineering Applications

The compound 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone, associated with nonafluoropentane, shows potential in various applications like organic Rankine cycles (ORC), electronics cooling, computer/data center cooling, and fire extinguishing. Its viscosity measurements are significant for understanding its engineering performance, especially in the context of the Paris Agreement on climate change. The developed viscosity correlation for this compound is crucial for its application in environmentally conscious engineering solutions (Wen et al., 2017).

Electrosynthesis Applications

1,1,1,2,3,4,4,5,5,5-Decafluoropentane (C5F10), closely related to nonafluoropentane, has been explored for its application in non-aqueous media in liquid-liquid electrochemistry. It demonstrates the ability to dissolve high concentrations of hydrophobic electrolytes and presents a stable interface with water. This makes C5F10 a valuable solvent in studying various ion-transfer reactions at its interface with water, contributing significantly to advancements in electrochemical research (Katano et al., 2017).

Safety and Hazards

Nonafluoropentane can cause eye irritation . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes and seek medical advice if irritation persists . It is also advised to wash skin thoroughly after handling .

properties

IUPAC Name

1,1,1,2,2,3,5,5,5-nonafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQEDLJVNKDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,5,5,5-Nonafluoropentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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